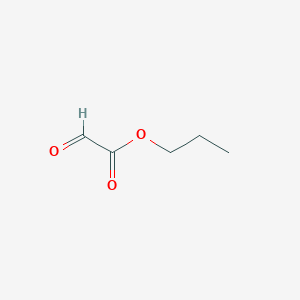![molecular formula C14H14N2O B13968125 4-{2-[(Propan-2-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile CAS No. 87388-22-5](/img/structure/B13968125.png)
4-{2-[(Propan-2-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Isopropoxyphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a 2-isopropoxyphenyl group and a carbonitrile group at the 3-position. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-isopropoxyphenyl)-1H-pyrrole-3-carbonitrile typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the 2-Isopropoxyphenyl Group: The 2-isopropoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where isopropyl alcohol reacts with phenol in the presence of an acid catalyst to form 2-isopropoxyphenol. This intermediate can then be coupled with the pyrrole ring.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrrole ring is replaced by a cyano group.
Industrial Production Methods
Industrial production methods for 4-(2-isopropoxyphenyl)-1H-pyrrole-3-carbonitrile may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
4-(2-Isopropoxyphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Pyrrole N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
科学研究应用
4-(2-Isopropoxyphenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: Pyrrole derivatives are explored for their conductive properties and potential use in organic electronics and sensors.
作用机制
The mechanism of action of 4-(2-isopropoxyphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways.
相似化合物的比较
Similar Compounds
4-(2-Methoxyphenyl)-1H-pyrrole-3-carbonitrile: Similar structure with a methoxy group instead of an isopropoxy group.
4-(2-Ethoxyphenyl)-1H-pyrrole-3-carbonitrile: Similar structure with an ethoxy group instead of an isopropoxy group.
4-(2-Propoxyphenyl)-1H-pyrrole-3-carbonitrile: Similar structure with a propoxy group instead of an isopropoxy group.
Uniqueness
4-(2-Isopropoxyphenyl)-1H-pyrrole-3-carbonitrile is unique due to the presence of the isopropoxy group, which can influence its steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.
属性
CAS 编号 |
87388-22-5 |
|---|---|
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC 名称 |
4-(2-propan-2-yloxyphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H14N2O/c1-10(2)17-14-6-4-3-5-12(14)13-9-16-8-11(13)7-15/h3-6,8-10,16H,1-2H3 |
InChI 键 |
MNTWRVVOGUWGGB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=CC=C1C2=CNC=C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


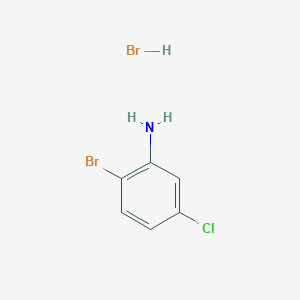
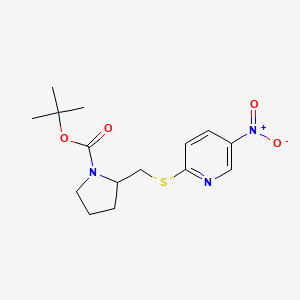
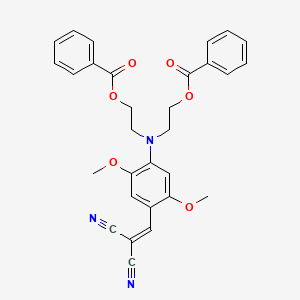
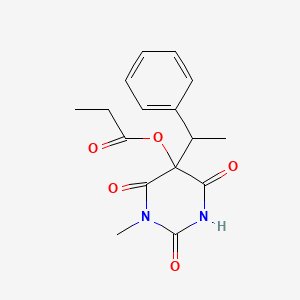
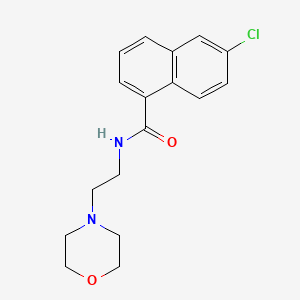
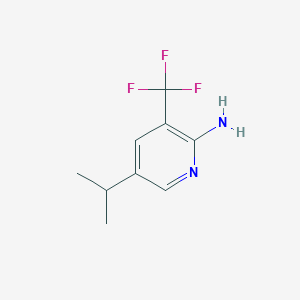
![1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13968083.png)
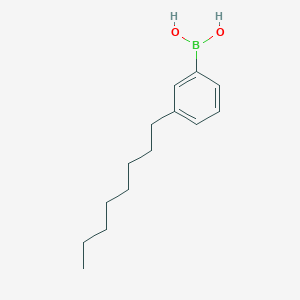

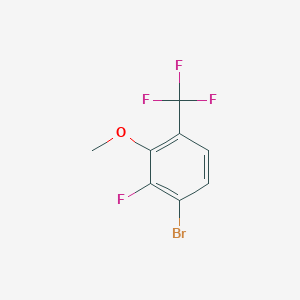

![7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13968129.png)
